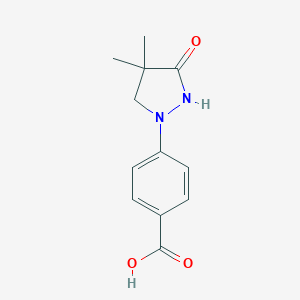
4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a pyrazolidinone ring attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid typically involves the reaction of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid methyl ester with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolidinone ring and benzoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoate: A methyl ester derivative with similar chemical properties.
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-N-[(phenylcarbamothioyl)amino]benzamide: A related compound with a thiourea group.
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzohydrazide: A hydrazide derivative with distinct chemical properties.
Uniqueness
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazolidinone ring and benzoic acid moiety makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
107144-30-9 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
Clé InChI |
RZSMYBKVQYILRO-UHFFFAOYSA-N |
SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
SMILES canonique |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Key on ui other cas no. |
107144-30-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















